norbatzelladine L
Description
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Properties
Molecular Formula |
C38H66N6O2 |
|---|---|
Molecular Weight |
639.0 g/mol |
IUPAC Name |
[(2R)-9-[(1R,4S,6R,10S)-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]nonan-2-yl] (1S,4S,5S,6R,10R)-6-methyl-10-octyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |
InChI |
InChI=1S/C38H66N6O2/c1-5-6-7-8-11-14-18-30-25-33-21-22-34-35(28(4)40-38(42-30)44(33)34)36(45)46-27(3)16-13-10-9-12-15-17-29-24-32-20-19-31-23-26(2)39-37(41-29)43(31)32/h26-35H,5-25H2,1-4H3,(H,39,41)(H,40,42)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-/m0/s1 |
InChI Key |
HGZBYTYKEVODQE-CUTDAANYSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)O[C@H](C)CCCCCCC[C@@H]4C[C@@H]5CC[C@H]6N5C(=N4)N[C@H](C6)C)C)N1 |
Canonical SMILES |
CCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OC(C)CCCCCCCC4CC5CCC6N5C(=N4)NC(C6)C)C)N1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Isolation of Norbatzelladine L from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the isolation, characterization, and biological activities of norbatzelladine L, a polycyclic guanidine alkaloid derived from marine sponges. The information is compiled to serve as a technical resource for professionals in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a marine natural product belonging to the batzelladine class of alkaloids, which are characterized by complex polycyclic guanidine structures.[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities.[1][2] this compound has been isolated from marine sponges of the genus Monanchora and Clathria.[3][4][5] It has demonstrated a range of promising pharmacological effects, including antiviral, antitumor, and antifungal properties, making it a valuable lead compound for further investigation.[3][6]
Source Organisms
This compound has been successfully isolated from several species of marine sponges, including:
These sponges are major producers of bioactive compounds, which they use as a chemical defense mechanism in their sessile marine environment.[9]
Experimental Protocols: Isolation and Purification
The following is a representative methodology for the isolation and purification of this compound, based on standard practices for marine natural product extraction.
3.1 Collection and Preparation of Sponge Material
-
Collection: The sponge material (e.g., Monanchora arbuscula) is collected from its marine habitat.
-
Preparation: Immediately upon collection, the sponge samples are typically frozen to preserve the chemical integrity of the metabolites.
-
Lyophilization and Grinding: The frozen sponge material is lyophilized (freeze-dried) to remove water and then ground into a fine powder to maximize the surface area for solvent extraction.
3.2 Extraction and Fractionation
-
Initial Extraction: The powdered sponge material is exhaustively extracted with a solvent mixture, typically methanol (MeOH) and dichloromethane (CH₂Cl₂), at room temperature.
-
Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated residue.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between n-hexane, ethyl acetate (EtOAc), and water or methanol/water. The bioactive compounds, including this compound, typically concentrate in the more polar fractions (EtOAc and/or MeOH/H₂O).
3.3 Chromatographic Purification A multi-step chromatographic process is required to isolate this compound to purity.
-
Silica Gel Column Chromatography: The bioactive fraction is first separated on a silica gel column using a gradient elution system, starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
-
Size-Exclusion Chromatography: Fractions containing this compound are often further purified using size-exclusion chromatography (e.g., Sephadex LH-20) with methanol as the mobile phase to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification step typically involves reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of water and acetonitrile (ACN) or methanol, often with a modifier like trifluoroacetic acid (TFA), is used to elute the pure compound. Fractions are monitored by UV detection, and those corresponding to this compound are collected, combined, and concentrated.
3.4 Structure Elucidation The definitive structure of the isolated this compound is confirmed through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Biological Activity
This compound exhibits a wide array of biological activities. The quantitative data from various studies are summarized below.
Table 1: Antitumor Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Measurement | Value | Citation |
|---|---|---|---|---|
| MDA-MB-231 | Breast Cancer | GI₅₀ | 0.7 - 7 µM | [3][4] |
| A549 | Lung Carcinoma | GI₅₀ | 0.7 - 7 µM | [3][4] |
| HT29 | Colon Carcinoma | GI₅₀ | 0.7 - 7 µM | [3][4] |
| Various | Leukemia, Melanoma, Glioblastoma | - | Cytotoxic |[3][7] |
Table 2: Antiviral and Antifungal Activity of this compound
| Target | Activity | Measurement | Value / Result | Citation |
|---|---|---|---|---|
| Herpes Simplex Virus Type 1 (HSV-1) | Antiviral | % Inhibition | 97% at 2.5 µg/mL | [3][5] |
| Pdr5p Transporter (S. cerevisiae) | ATPase Inhibition | IC₅₀ | 3.8 µM | [6] |
| Fluconazole-Resistant Fungi | Chemosensitizer | - | Reverses fluconazole resistance |[8][10] |
Visualizations
5.1 Experimental Workflow for Isolation
5.2 Profile of Biological Activities
Conclusion
The isolation of this compound from marine sponges like Monanchora arbuscula presents a complex but rewarding challenge in natural product chemistry. The multi-step process involving extraction, partitioning, and extensive chromatography yields a compound with significant therapeutic potential. Its demonstrated efficacy against viral infections, various cancer cell lines, and its unique ability to reverse antifungal drug resistance highlight this compound as a critical molecule for future drug discovery and development programs. Further research into its mechanisms of action and potential for synthetic production is warranted.[11][12]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Investigating the structure-activity relationship of marine polycyclic batzelladine alkaloids as promising inhibitors for SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Batzella, Crambe and Monanchora: Highly Prolific Marine Sponge Genera Yielding Compounds with Potential Applications for Cancer and Other Therapeutic Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Nature: A Technical Guide to the Biosynthesis of Batzelladine Alkaloids in Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batzelladine alkaloids, a fascinating class of polycyclic guanidine-containing natural products isolated from marine sponges of the genera Batzella, Monanchora, and Clathria, have garnered significant attention for their complex molecular architecture and potent biological activities, including anti-HIV properties.[1] While the total synthesis of several batzelladine congeners has been achieved, their biosynthesis in vivo within the sponge holobiont remains an area of active investigation and is largely guided by biomimetic synthetic studies. This technical guide provides an in-depth overview of the current understanding of batzelladine biosynthesis, focusing on the widely accepted "unified biosynthetic proposal." This proposal posits a pathway involving the condensation of a polyketide-derived precursor with a guanidine source.
This document will detail the proposed biosynthetic pathway, the putative roles of key enzyme classes such as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS), and provide hypothetical quantitative data and detailed experimental protocols that could be employed to further elucidate this intricate natural product assembly line.
Proposed Biosynthetic Pathway: A Unified Hypothesis
The prevailing hypothesis for the biosynthesis of batzelladine alkaloids is a biomimetic model, which suggests a convergent pathway where a linear polyketide-derived chain cyclizes with a guanidine-containing molecule. This "unified biosynthetic proposal" provides a logical framework for the formation of the characteristic tricyclic guanidine core of these alkaloids.
The proposed pathway can be conceptually broken down into the following key stages:
-
Formation of a Polyketide Precursor: A long-chain polyketide is assembled by a Type I Polyketide Synthase (PKS). This enzyme complex would iteratively condense small carboxylic acid units, such as acetate or propionate, to generate a linear carbon chain with specific patterns of oxidation and reduction.
-
Formation of a Bis-α,β-Unsaturated Ketone: The linear polyketide chain undergoes enzymatic modifications, including oxidation and dehydration, to form a crucial intermediate: a bis-α,β-unsaturated ketone. This reactive intermediate possesses two electrophilic centers, which are key to the subsequent cyclization reactions.
-
Guanidinylation and Cyclization Cascade: A guanidino group, likely derived from arginine, attacks one of the α,β-unsaturated ketone moieties in a Michael addition. This is followed by an intramolecular cyclization cascade, leading to the formation of the characteristic tricyclic guanidine core of the batzelladine alkaloids.
-
Tailoring and Dimerization: Following the formation of the core structure, further enzymatic modifications, such as hydroxylation, reduction, or oxidation, can occur. In the case of dimeric batzelladines, two tricyclic guanidine units are linked, typically through an ester bond, a reaction that could be catalyzed by a specialized acyltransferase.
Visualizing the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for batzelladine alkaloids.
Putative Enzymology: The Roles of PKS and NRPS
While no specific genes have been definitively linked to batzelladine biosynthesis, the proposed pathway strongly implicates the involvement of two major classes of enzymes known for their role in the production of complex natural products: Polyketide Synthases (PKS) and potentially Non-Ribosomal Peptide Synthetases (NRPS).
Polyketide Synthases (PKS)
The formation of the linear carbon backbone of the batzelladine precursor is hypothesized to be carried out by a Type I PKS. These large, modular enzymes function as an assembly line, with each module responsible for the addition and modification of a two-carbon unit. The sequence and domain organization of these modules would dictate the length and chemical structure of the resulting polyketide chain.
Non-Ribosomal Peptide Synthetases (NRPS)
While the primary backbone is likely of polyketide origin, NRPSs could play a role in the incorporation of the guanidine moiety or in the formation of the ester linkage in dimeric batzelladines. An NRPS adenylation (A) domain could activate a carboxylic acid-containing monomer, which is then tethered to a peptidyl carrier protein (PCP) domain. A condensation (C) domain could then catalyze the formation of a peptide or ester bond. It is plausible that a hybrid PKS-NRPS system is involved in the biosynthesis of these complex alkaloids.
Quantitative Data: A Hypothetical Perspective
To date, there is a lack of published quantitative data from in vivo biosynthetic studies on batzelladine alkaloids. The following tables are presented as illustrative examples of the types of data that would be sought in precursor feeding and enzyme kinetic studies to validate the proposed biosynthetic pathway.
Table 1: Hypothetical Incorporation of Labeled Precursors into Batzelladine A
| Precursor | Label | Incubation Time (h) | Incorporation Rate (%) |
| Sodium [1-¹³C]acetate | ¹³C | 48 | 5.2 ± 0.8 |
| Sodium [1,2-¹³C₂]acetate | ¹³C | 48 | 4.9 ± 0.6 |
| L-[U-¹⁴C]Arginine | ¹⁴C | 48 | 8.7 ± 1.2 |
| L-[guanidino-¹⁵N₂]Arginine | ¹⁵N | 48 | 9.1 ± 1.5 |
Table 2: Hypothetical Kinetic Parameters for a Putative Batzelladine Biosynthetic Enzyme
| Enzyme (Putative) | Substrate | Kₘ (µM) | kcat (s⁻¹) |
| Batzelladine Synthase | Bis-enone Precursor | 15 ± 3 | 0.25 ± 0.05 |
| L-Arginine | 50 ± 8 | 0.23 ± 0.04 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in elucidating the biosynthesis of batzelladine alkaloids in sponges.
Protocol 1: Precursor Feeding with Stable Isotopes
Objective: To identify the primary metabolic building blocks of batzelladine alkaloids.
Materials:
-
Live specimens of a batzelladine-producing sponge (e.g., Batzella sp.).
-
Seawater aquarium with appropriate life support systems.
-
Stable isotope-labeled precursors (e.g., [¹³C]-acetate, [¹⁵N]-arginine).
-
Solvents for extraction (e.g., methanol, dichloromethane).
-
HPLC system for purification.
-
NMR spectrometer and Mass Spectrometer for analysis.
Procedure:
-
Acclimate sponge specimens in the aquarium for 24-48 hours.
-
Prepare a stock solution of the labeled precursor in sterile seawater.
-
Administer the labeled precursor to the aquarium water to a final concentration of 10-100 µM.
-
Incubate the sponges for a defined period (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, remove the sponge tissue and freeze-dry.
-
Extract the dried sponge tissue with a suitable solvent system.
-
Isolate the batzelladine alkaloids from the crude extract using HPLC.
-
Analyze the purified alkaloids by NMR spectroscopy to determine the positions of ¹³C incorporation and by mass spectrometry to determine the extent of ¹⁵N incorporation.
Protocol 2: Identification of Biosynthetic Gene Clusters
Objective: To identify the PKS and/or NRPS gene clusters responsible for batzelladine biosynthesis.
Materials:
-
High-quality genomic DNA from a batzelladine-producing sponge and its associated microorganisms.
-
Degenerate PCR primers targeting conserved domains of PKS (ketosynthase, KS) and NRPS (adenylation, A) genes.
-
DNA sequencing platform (e.g., Illumina, PacBio).
-
Bioinformatics software for genome assembly and gene cluster analysis (e.g., antiSMASH).
Procedure:
-
Extract high-molecular-weight genomic DNA from the sponge holobiont.
-
Perform PCR using degenerate primers for PKS and NRPS genes.
-
Sequence the resulting PCR amplicons to assess the diversity of PKS and NRPS genes present.
-
For promising candidates, perform whole-genome sequencing of the sponge metagenome.
-
Assemble the sequencing reads and analyze the contigs for the presence of complete PKS and/or NRPS gene clusters using bioinformatics tools.
-
Correlate the presence of specific gene clusters with the production of batzelladine alkaloids.
Caption: A logical workflow for the experimental elucidation of batzelladine biosynthesis.
Conclusion and Future Directions
The biosynthesis of batzelladine alkaloids in marine sponges remains a captivating puzzle. The unified biosynthetic proposal, supported by elegant biomimetic syntheses, provides a robust framework for future investigations. However, direct experimental evidence from the producing organisms is critically needed to transform this hypothesis into a fully elucidated pathway.
Future research should prioritize:
-
Successful Precursor Feeding Studies: The development of reliable methods for maintaining batzelladine-producing sponges in long-term laboratory culture is paramount to conducting successful isotopic labeling experiments.
-
Genome Mining and Functional Genomics: The application of next-generation sequencing to the metagenomes of these sponges will be instrumental in identifying the elusive PKS and/or NRPS gene clusters. Subsequent gene inactivation or heterologous expression studies will be required to functionally characterize these clusters.
-
Enzyme Isolation and Characterization: The ultimate validation of the proposed pathway will come from the isolation and in vitro reconstitution of the biosynthetic enzymes, allowing for a detailed mechanistic understanding of each step in the assembly of these remarkable natural products.
A comprehensive understanding of the biosynthesis of batzelladine alkaloids will not only be a significant scientific achievement but will also pave the way for the biotechnological production of these valuable compounds and their analogs for drug development.
References
Norbatzelladine L: A Comprehensive Technical Guide on its Natural Source and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norbatzelladine L is a marine-derived guanidine alkaloid that has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the natural source, origin, and isolation of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compelling natural product. This document details the primary biological source of this compound, summarizes the yields reported in the literature, presents a composite experimental protocol for its isolation, and explores the current understanding of its biosynthesis.
Natural Source and Origin
This compound is a secondary metabolite produced by marine invertebrates. Extensive research has consistently identified its origin from sponges belonging to the genus Monanchora.
Primary Biological Source
The principal natural source of this compound is the marine sponge Monanchora arbuscula .[1][2][3][4] Several studies have successfully isolated and characterized this compound from specimens of M. arbuscula collected from various marine environments. Unidentified species of Monanchora have also been reported as sources of this compound, highlighting the chemotaxonomic significance of this genus in the production of batzelladine alkaloids.[5]
Quantitative Data on Isolation
The yield of this compound from its natural source can vary depending on the specific population of the sponge, geographical location, and the extraction and purification methods employed. The following table summarizes the available quantitative data from the literature.
| Marine Sponge Species | Collection Location | Part of Organism Used | Extraction Solvent | Reported Yield of this compound | Reference |
| Monanchora arbuscula | Southeastern Coast of Brazil | Whole Organism | Not Specified | Major Metabolite | [1][3] |
| Monanchora sp. | Not Specified | Whole Organism | Not Specified | Not Specified | [5] |
Note: The available literature often describes this compound as a major metabolite but lacks specific percentage yields from the raw biomass.
Experimental Protocols for Isolation
While a single, standardized protocol for the isolation of this compound is not universally established, a general methodology can be compiled from various studies on batzelladine alkaloids. The following represents a composite experimental workflow.
General Workflow for Extraction and Purification
The isolation of this compound typically involves a multi-step process beginning with the extraction of the sponge biomass, followed by chromatographic separation and purification.
Caption: General experimental workflow for the isolation of this compound.
Detailed Methodologies
1. Collection and Preparation of Sponge Material:
-
Specimens of Monanchora arbuscula are collected from their marine habitat.
-
The sponge material is typically frozen immediately to preserve the chemical integrity of its metabolites.
-
Prior to extraction, the frozen sponge is often lyophilized (freeze-dried) and then ground into a fine powder to increase the surface area for solvent extraction.
2. Extraction:
-
The powdered sponge material is exhaustively extracted with a mixture of organic solvents. A common solvent system is a combination of methanol (MeOH) and dichloromethane (CH₂Cl₂).
-
The extraction is typically performed at room temperature over an extended period with agitation to ensure maximum recovery of the secondary metabolites.
-
The resulting extracts are combined and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
3. Solvent Partitioning:
-
The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
A typical partitioning scheme involves suspending the crude extract in water or a methanol/water mixture and sequentially extracting with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The guanidine alkaloids, including this compound, are often found in the more polar fractions (e.g., n-BuOH and aqueous fractions).
4. Chromatographic Purification:
-
The bioactive fraction is further purified using a combination of chromatographic techniques.
-
Column Chromatography: Initial separation is often achieved using column chromatography with stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the components of the mixture.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically accomplished using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.[6][7][8] A common mobile phase consists of a gradient of water and acetonitrile (ACN) or methanol, often with a modifier such as trifluoroacetic acid (TFA) to improve peak shape.
5. Structure Elucidation:
-
The structure of the purified compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Biosynthesis of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the chemical structure of batzelladine alkaloids and general knowledge of marine alkaloid biosynthesis, a plausible pathway can be proposed.
Proposed Precursors
It is widely hypothesized that the biosynthesis of guanidine alkaloids in marine sponges originates from common primary metabolites. The likely precursors for the batzelladine scaffold are believed to be:
-
Arginine: As a source of the guanidine group.
-
Fatty Acids or Polyketides: Forming the carbon backbone of the molecule.
Hypothesized Biosynthetic Pathway
A unified biosynthetic proposal for ptilocaulin and batzelladine alkaloids suggests a common biosynthetic origin.[5] The biosynthesis is thought to proceed through a series of enzymatic reactions, likely involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) or similar enzyme complexes.
References
- 1. Anti-parasitic Guanidine and Pyrimidine Alkaloids from the Marine Sponge Monanchora arbuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.bangor.ac.uk [research.bangor.ac.uk]
- 4. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Batzella, Crambe and Monanchora: Highly Prolific Marine Sponge Genera Yielding Compounds with Potential Applications for Cancer and Other Therapeutic Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
Norbatzelladine L: A Comprehensive Technical Guide to its Biological Activity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norbatzelladine L, a tricyclic guanidine alkaloid isolated from marine sponges of the genus Monanchora, has demonstrated a diverse and potent range of biological activities. This document provides an in-depth technical overview of its antiviral, antifungal, cytotoxic, antimycobacterial, and antileishmanial properties. Quantitative data from published studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development. Additionally, key mechanisms and experimental workflows are visualized through signaling pathway and process flow diagrams.
Quantitative Biological Activity
The biological activities of this compound have been quantified across various assays, demonstrating its potential as a versatile therapeutic lead compound. The following table summarizes the available quantitative data.
| Biological Activity | Target Organism/Cell Line | Assay Type | Metric | Value | Reference(s) |
| Antiviral | Herpes Simplex Virus Type 1 (HSV-1) | Viral Adsorption Assay | % Inhibition | 97% at 2.5 µg/mL | [1] |
| MNTC | 2.5 µg/mL | [1] | |||
| Antifungal | Saccharomyces cerevisiae (Pdr5p-overexpressing) | Chemosensitization Assay | Synergy | Synergistic with fluconazole | [2][3] |
| Antimycobacterial | Mycobacterium intracellulare | Broth Microdilution | IC₅₀ | 0.25 µg/mL | |
| Mycobacterium tuberculosis | Broth Microdilution | MIC | 1.68 µg/mL | ||
| Antileishmanial | Leishmania sp. | Promastigote Viability Assay | IC₅₀ | 1.9 µg/mL | |
| Cytotoxicity | Various Human Cancer Cell Lines | Not Specified | Activity | Reported against leukemia, colorectal, breast, melanoma, and glioblastoma cell lines.[1] Also reported against A549, DU-145, SK-BR3, SK-MEL-28, PANCL, LOVO-DOX, LOVO, HeLa, HT-29, IGROV, and leukemia L-562.[3] | Specific IC₅₀ values are not publicly available in the reviewed literature. |
Abbreviations: IC₅₀ (Half-maximal Inhibitory Concentration), MIC (Minimum Inhibitory Concentration), MNTC (Maximum Non-Toxic Concentration).
Key Biological Mechanisms and Signaling Pathways
Antifungal Mechanism: Reversal of Fluconazole Resistance
This compound's primary characterized mechanism of action is the inhibition of the Pdr5p transporter in Saccharomyces cerevisiae. Pdr5p is an ATP-binding cassette (ABC) transporter responsible for effluxing xenobiotics, including antifungal drugs like fluconazole, from the cell. Overexpression of this transporter is a key mechanism of drug resistance.
This compound acts as a chemosensitizing agent by directly inhibiting the catalytic (ATPase) activity of the Pdr5p transporter.[2][3] This inhibition prevents the efflux of fluconazole, leading to its intracellular accumulation and restoring its antifungal efficacy. This synergistic interaction makes this compound a promising candidate for combination therapy to combat drug-resistant fungal infections.
Antiviral Mechanism: Inhibition of Viral Adsorption
Against Herpes Simplex Virus Type 1 (HSV-1), this compound demonstrates potent activity by interfering with the initial stages of infection. It has been shown to inhibit the viral adsorption phase by 97% at a non-toxic concentration of 2.5 µg/mL.[1] This suggests that this compound may interact with viral glycoproteins or host cell receptors, preventing the virus from attaching to and entering the host cell. The precise molecular targets within this process are yet to be elucidated.
Cytotoxic Mechanism
While specific quantitative data for this compound's cytotoxicity are limited, related batzelladine compounds are known to exert their anticancer effects through mechanisms such as DNA intercalation and inhibition of Topoisomerase II, leading to cell cycle arrest. It is plausible that this compound shares a similar mode of action, but further investigation is required to confirm this and to delineate the specific signaling pathways involved in apoptosis or cell cycle arrest in various cancer cell lines.
Experimental Protocols
The following sections outline generalized protocols for the key biological assays cited, based on standard laboratory practices. These should be adapted and optimized for specific experimental conditions.
General Experimental Workflow
The evaluation of a novel compound like this compound typically follows a structured workflow from initial screening to mechanism of action studies.
Antiviral Adsorption Assay (Plaque Reduction Method)
This assay determines the ability of a compound to prevent the attachment of viruses to host cells.
-
Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Vero cells for HSV-1) in 24-well plates and incubate overnight.
-
Pre-treatment: Pre-chill the cell monolayers at 4°C for 1 hour.
-
Infection: Remove the culture medium and infect the cells with a known titer of HSV-1 (e.g., 100 plaque-forming units/well) that has been pre-incubated with various concentrations of this compound.
-
Adsorption: Incubate the plates at 4°C for 2-3 hours to allow for viral adsorption without entry.
-
Washing: Aspirate the inoculum and wash the cell monolayers three times with cold phosphate-buffered saline (PBS) to remove unattached viruses and the compound.
-
Overlay: Add an overlay medium (e.g., medium containing 1.2% methylcellulose) to each well to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until viral plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The concentration that inhibits 50% of plaque formation is the IC₅₀.
Antifungal Chemosensitization Assay (Checkerboard Microdilution)
This assay is used to assess the synergistic effect of two compounds.
-
Strain Preparation: Culture a fluconazole-resistant, Pdr5p-overexpressing strain of Saccharomyces cerevisiae to the mid-logarithmic phase in an appropriate broth medium (e.g., YPD).
-
Drug Dilution Series: In a 96-well microplate, prepare a two-dimensional serial dilution of this compound (e.g., along the rows) and fluconazole (e.g., along the columns). This creates a matrix of different concentration combinations.
-
Inoculation: Add the prepared yeast suspension to each well to a final concentration of approximately 5 x 10³ cells/mL.
-
Controls: Include wells with each drug alone, as well as no-drug (growth) and no-cell (sterility) controls.
-
Incubation: Incubate the plate at 30°C for 48-72 hours.
-
Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm.
-
Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
Cytotoxicity Assay (MTT Method)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.
Antimycobacterial and Antileishmanial Assays (Broth Microdilution)
These assays determine the minimum inhibitory concentration (MIC) or IC₅₀ of a compound against the respective pathogens.
-
Inoculum Preparation: Prepare a standardized inoculum of Mycobacterium species or Leishmania promastigotes in their respective appropriate culture media.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well.
-
Incubation: Incubate the plates under conditions appropriate for the specific organism (e.g., 37°C for M. tuberculosis, 26°C for Leishmania promastigotes) for a sufficient duration (days to weeks).
-
Endpoint Determination: Assess microbial growth using a viability indicator dye (e.g., Resazurin) or by measuring optical density.
-
Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism. The IC₅₀ is determined by plotting the percentage of growth inhibition against the compound concentration.
Conclusion and Future Directions
This compound is a marine natural product with a compelling and diverse biological activity profile. Its potent antiviral and chemosensitizing antifungal activities are particularly noteworthy, suggesting its potential as a lead compound for the development of novel therapeutics. However, significant research gaps remain. A crucial next step is the comprehensive evaluation of its cytotoxicity against a broad panel of human cancer cell lines to obtain specific IC₅₀ values, which are currently lacking in the public literature. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways involved in its antiviral, cytotoxic, antimycobacterial, and antileishmanial activities. Such studies will be instrumental in optimizing the structure of this compound to enhance its therapeutic index and to advance it through the drug development pipeline.
References
An In-Depth Technical Guide on the Mechanism of Action of Norbatzelladine L as a Pdr5p Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of norbatzelladine L, a marine-derived guanidine alkaloid, as a potent inhibitor of the Saccharomyces cerevisiae pleiotropic drug resistance protein 5 (Pdr5p). Pdr5p is an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of a wide range of xenobiotics, contributing significantly to multidrug resistance in fungi. This compound has been identified as a promising agent for reversing this resistance, particularly to antifungal drugs like fluconazole. This document details the biochemical and cellular effects of this compound on Pdr5p function, including quantitative inhibitory data, detailed experimental methodologies, and a visual representation of its proposed mechanism of action.
Introduction to Pdr5p and Multidrug Resistance
The ATP-binding cassette (ABC) transporter superfamily is a large and clinically significant group of membrane proteins responsible for the ATP-dependent translocation of a diverse array of substrates across cellular membranes. In pathogenic fungi, the overexpression of certain ABC transporters is a primary mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.
Pdr5p, a major ABC transporter in the plasma membrane of Saccharomyces cerevisiae, serves as a model for understanding fungal MDR.[1][2] It is a full-length transporter with a reverse topology (NBD1-TMD1-NBD2-TMD2), comprising two nucleotide-binding domains (NBDs) that hydrolyze ATP and two transmembrane domains (TMDs) that form the substrate translocation pathway.[1] Pdr5p utilizes the energy from ATP hydrolysis to actively efflux a broad spectrum of structurally and functionally unrelated compounds, thereby reducing their intracellular concentration and conferring resistance.[1][3]
This compound: A Marine-Derived Pdr5p Inhibitor
This compound is a guanidine alkaloid isolated from the marine sponge Monanchora arbuscula.[4][5] It has been identified as an effective inhibitor of Pdr5p, capable of reversing fluconazole resistance in S. cerevisiae strains that overexpress this transporter.[4][5] The inhibitory action of this compound is primarily attributed to its ability to interfere with the catalytic activity of Pdr5p.[4][6]
Quantitative Data on Pdr5p Inhibition
The inhibitory potency of this compound on the ATPase activity of Pdr5p has been quantified. This data is crucial for understanding its efficacy and for comparative analysis with other potential inhibitors.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Pdr5p | ATPase Activity | 3.8 | [7] |
| Batzelladine D | Pdr5p | ATPase Activity | 7.1 | [7] |
Mechanism of Action of this compound
The primary mechanism by which this compound inhibits Pdr5p is through the suppression of its ATPase activity.[4][6] The transport cycle of Pdr5p is tightly coupled to ATP binding and hydrolysis at its NBDs. This process drives conformational changes that alternate the accessibility of the substrate-binding pocket from the intracellular to the extracellular side of the membrane.
While the precise binding site of this compound on Pdr5p has not been definitively elucidated, molecular docking studies of the related compound batzelladine D suggest potential interactions within the transmembrane domains or at the interface between the TMDs and NBDs.[8][9] By inhibiting ATP hydrolysis, this compound likely locks the transporter in a conformation that is unable to complete the transport cycle, leading to the intracellular accumulation of Pdr5p substrates.
This inhibition of efflux activity has been experimentally demonstrated by the increased intracellular accumulation of the fluorescent Pdr5p substrate, rhodamine 6G, in the presence of this compound.[4][5]
Proposed Signaling Pathway of Pdr5p Inhibition by this compound
Caption: Proposed mechanism of Pdr5p inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on Pdr5p.
Pdr5p ATPase Activity Inhibition Assay
This assay measures the rate of ATP hydrolysis by Pdr5p in the presence and absence of this compound by quantifying the release of inorganic phosphate (Pi).
a. Preparation of Plasma Membrane Vesicles:
-
Grow S. cerevisiae cells overexpressing Pdr5p to the mid-logarithmic phase in an appropriate selective medium.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Disrupt cells using glass beads or a French press in a lysis buffer.
-
Perform differential centrifugation to pellet the plasma membranes.
-
Resuspend the plasma membrane fraction in a storage buffer and determine the protein concentration.
b. ATPase Assay Protocol (Malachite Green Method):
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM MgCl2, and 1.5 mM NaN3).
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Add a known amount of plasma membrane vesicles (containing Pdr5p) to the mixture and pre-incubate for a defined period (e.g., 10 minutes at 30°C).
-
Initiate the reaction by adding a final concentration of ATP (e.g., 5 mM).
-
Incubate the reaction for a specific time (e.g., 20-30 minutes at 30°C), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Add the malachite green reagent, which forms a colored complex with the released inorganic phosphate.
-
After color development, measure the absorbance at a specific wavelength (e.g., 630 nm).
-
Calculate the amount of released Pi by comparing the absorbance to a standard curve of known phosphate concentrations.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Rhodamine 6G Efflux Assay
This whole-cell assay assesses the ability of this compound to inhibit the efflux of the fluorescent Pdr5p substrate, rhodamine 6G (R6G).
a. Cell Preparation and Loading:
-
Grow S. cerevisiae cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a glucose-free buffer (e.g., HEPES buffer, pH 7.0).
-
Resuspend the cells in the same buffer containing a metabolic inhibitor (e.g., 2-deoxy-D-glucose) to deplete intracellular ATP.
-
Add R6G to a final concentration of, for example, 10 µM, and incubate the cells to allow for substrate loading.
b. Efflux Measurement:
-
After loading, wash the cells with a cold buffer to remove extracellular R6G.
-
Resuspend the R6G-loaded cells in a buffer containing glucose to energize the cells and initiate efflux.
-
Add varying concentrations of this compound to the cell suspension.
-
Take aliquots at different time points and centrifuge to pellet the cells.
-
Measure the fluorescence of the supernatant, which corresponds to the amount of extruded R6G.
-
An increase in intracellular R6G accumulation (or a decrease in extracellular fluorescence) in the presence of this compound indicates inhibition of Pdr5p-mediated efflux.
Experimental Workflow Diagram
Caption: Workflow for key experiments to assess this compound's inhibition of Pdr5p.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel chemosensitizing agents to combat multidrug resistance in fungal pathogens. Its mechanism of action, centered on the inhibition of the Pdr5p ATPase activity, effectively blocks the efflux of antifungal drugs, thereby restoring their efficacy.
Future research should focus on:
-
Elucidating the precise binding site: Crystallographic or advanced molecular modeling studies are needed to identify the exact binding pocket of this compound on Pdr5p.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help in optimizing its potency and selectivity.
-
In vivo efficacy studies: Evaluating the efficacy of this compound in combination with antifungal agents in animal models of fungal infections is a critical next step.
This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound in overcoming the significant clinical challenge of fungal multidrug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-dimensional reconstruction of the Saccharomyces cerevisiae multidrug resistance protein Pdr5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guanidine alkaloids reverse the fluconazole resistance phenotype mediated by Pdr5p transporter on Saccharomyces cerevisiae – ORGANIC CHEMISTRY OF BIOLOGICAL SYSTEMS [qosbioiqsc.blog]
- 6. Toward Understanding the Mechanism of Action of the Yeast Multidrug Resistance Transporter Pdr5p: A Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caister.com [caister.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Purification of Norbatzelladine L from Monanchora Extract by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norbatzelladine L is a marine-derived guanidine alkaloid isolated from sponges of the genus Monanchora, including Monanchora arbuscula.[1] This natural product has garnered significant interest within the scientific community due to its diverse biological activities. It has demonstrated notable antiviral properties, specifically against Herpes Simplex Virus type 1 (HSV-1), as well as cytotoxic effects against various human cancer cell lines.[2][3] Furthermore, this compound has been shown to reverse fluconazole resistance in fungi by inhibiting the Pdr5p transporter, an ATP-binding cassette (ABC) transporter.[1][4] This positions this compound as a promising candidate for further investigation in drug development programs.
This document provides a detailed protocol for the purification of this compound from a crude extract of Monanchora sp. using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: HPLC Purification Parameters for Guanidine Alkaloids from Monanchora sp.
| Parameter | Value/Description | Source |
| Column | YMC-Pack ODS-A (Reversed-Phase C18) | Dyshlovoy et al., 2022 |
| Column Dimensions | 250 x 10 mm | Dyshlovoy et al., 2022 |
| Mobile Phase | Ethanol:Water (65:35, v/v) with 0.01% Trifluoroacetic Acid (TFA) | Dyshlovoy et al., 2022 |
| Flow Rate | 1.6 mL/min | Dyshlovoy et al., 2022 |
| Detection | UV-Vis Detector (Wavelength: 210-280 nm, optimal wavelength to be determined empirically) | General Practice |
| Injection Volume | 50-500 µL (dependent on sample concentration) | General Practice |
Note: The parameters above are based on a published method for the purification of similar guanidine alkaloids (batzelladines O and P) from a Monanchora species. Optimization may be required for the specific purification of this compound.
Table 2: Expected Outcome of this compound Purification
| Parameter | Expected Result | Notes |
| Purity | >95% (as determined by analytical HPLC and NMR) | Dependent on the efficiency of the fractionation and HPLC steps. |
| Yield | Variable | Highly dependent on the initial concentration of this compound in the crude extract. |
| Physical Appearance | Colorless glassy solid or white powder | Based on descriptions of similar compounds. |
Experimental Protocols
This protocol is divided into two main stages: Extraction and Fractionation, followed by HPLC Purification.
Part 1: Extraction and Preliminary Fractionation of Monanchora sp. Extract
-
Biomass Preparation:
-
Collect Monanchora sp. sponge material and freeze-dry to remove water content.
-
Grind the lyophilized sponge material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered sponge material in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1, v/v) at room temperature for 24 hours.
-
Filter the extract to separate the solvent from the solid sponge material.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Preliminary Fractionation (Reversed-Phase Column Chromatography):
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% ethanol in water with 0.1% TFA).
-
Load the dissolved extract onto a reversed-phase C18 solid-phase extraction (SPE) column or a preparative reversed-phase column.
-
Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 10%, 25%, 50%, 75%, 100% ethanol), with 0.1% TFA in all mobile phases.
-
Collect fractions of a defined volume (e.g., 10-20 mL).
-
Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the fractions containing the target compound and evaporate the solvent.
-
Part 2: HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the enriched fraction from the previous step in the HPLC mobile phase (Ethanol:Water 65:35 + 0.01% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC System Setup:
-
Equilibrate the YMC-Pack ODS-A column (250 x 10 mm) with the mobile phase at a flow rate of 1.6 mL/min until a stable baseline is achieved on the UV detector.
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the HPLC column.
-
Monitor the separation at a suitable UV wavelength (e.g., 220 nm or 254 nm).
-
Collect the fractions corresponding to the peak of this compound.
-
-
Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Confirm the identity and structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Mechanism of this compound in reversing fluconazole resistance.
References
Application Notes and Protocols: Checkerboard Assay for Norbatzelladine L and Fluconazole Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance, particularly to azole drugs like fluconazole, presents a significant challenge in treating invasive fungal infections. A promising strategy to overcome this resistance is the use of combination therapy, where a synergistic interaction between two compounds enhances their efficacy. Norbatzelladine L, a marine alkaloid isolated from sponges of the genus Monanchora, has shown potential as a chemosensitizing agent. This document provides a detailed protocol for evaluating the synergistic interaction between this compound and fluconazole using the checkerboard assay.
Fluconazole inhibits the fungal cytochrome P450 enzyme 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] Resistance to fluconazole is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux the drug from the fungal cell.[6][7][8][9] this compound and its analogue, batzelladine D, have been shown to reverse fluconazole resistance by inhibiting these efflux pumps, leading to a synergistic antifungal effect.[6][7][8][9]
Data Presentation
The following table summarizes representative quantitative data from a checkerboard assay performed with the structurally similar compound, batzelladine D, and fluconazole against a fluconazole-resistant strain of Candida albicans overexpressing the ABC transporter CaCdr2p. This data illustrates the synergistic interaction observed.
Table 1: Checkerboard Assay Results for Batzelladine D and Fluconazole against C. albicans (AD/CaCDR2) [8]
| Compound | MIC Alone (µM) | MIC in Combination (µM) | FIC | FICI (ΣFIC) | Interpretation |
| Batzelladine D | 12.5 | 3.125 | 0.25 | 0.1875 | Synergy |
| Fluconazole | >256 | 16 | 0.0625 |
Note: The Fractional Inhibitory Concentration (FIC) is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The Fractional Inhibitory Concentration Index (FICI) is the sum of the FIC values for both drugs. A FICI of ≤ 0.5 is considered synergistic.[7][10][11]
Experimental Protocols
This section provides a detailed methodology for conducting a checkerboard assay to determine the synergistic activity of this compound and fluconazole against a fluconazole-resistant fungal strain.
Materials
-
This compound
-
Fluconazole
-
Fluconazole-resistant fungal strain (e.g., Candida albicans with known efflux pump overexpression)
-
Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Sterile distilled water or DMSO for compound dissolution
-
Spectrophotometer or microplate reader
-
Incubator
Protocol
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline or PBS, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in the assay medium to achieve a final concentration of 1-5 x 10^3 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO).
-
In a separate 96-well plate (the "mother plate"), perform serial dilutions of both compounds.
-
For this compound, perform a 2-fold serial dilution horizontally across the plate.
-
For fluconazole, perform a 2-fold serial dilution vertically down the plate.
-
-
The concentrations should typically range from 1/16 to 8 times the known or suspected Minimum Inhibitory Concentration (MIC) of each compound.
-
-
Checkerboard Assay Setup:
-
Transfer a fixed volume (e.g., 50 µL) from each well of the mother plate to the corresponding wells of a new, sterile 96-well microtiter plate (the "daughter plate").
-
Each well in the daughter plate will now contain a unique combination of concentrations of this compound and fluconazole.
-
Include control wells:
-
Drug-free wells (for fungal growth control).
-
Wells with only this compound dilutions (to determine its MIC alone).
-
Wells with only fluconazole dilutions (to determine its MIC alone).
-
Media-only wells (for sterility control).
-
-
Inoculate each well (except the sterility control) with the prepared fungal suspension (e.g., 100 µL).
-
-
Incubation and Reading:
-
Incubate the microtiter plate at 35°C for 24-48 hours.
-
Determine the MIC for each compound alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control). This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every well showing growth inhibition:
-
FIC (this compound) = MIC of this compound in combination / MIC of this compound alone
-
FIC (Fluconazole) = MIC of Fluconazole in combination / MIC of Fluconazole alone
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = FIC (this compound) + FIC (Fluconazole)
-
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizations
The following diagrams illustrate the experimental workflow of the checkerboard assay and the proposed synergistic mechanism of action of this compound and fluconazole.
Caption: Experimental workflow for the checkerboard assay.
Caption: Proposed synergistic mechanism of action.
References
- 1. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 7. emerypharma.com [emerypharma.com]
- 8. Batzelladine D, a Marine Natural Product, Reverses the Fluconazole Resistance Phenotype Mediated by Transmembrane Transporters in Candida albicans and Interferes with Its Biofilm: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Norbatzelladine L: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of norbatzelladine L, a marine-derived guanidine alkaloid. This compound, isolated from sponges of the genus Monanchora, has demonstrated a range of biological activities, including antiviral and cytotoxic effects, as well as the ability to reverse multidrug resistance in fungi.[1][2][3][4] These protocols are designed for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.
Application Note 1: Cytotoxicity Assessment in Human Cancer Cell Lines
This protocol outlines the determination of this compound's IC50 value against various human cancer cell lines, leveraging its known cytotoxic properties.[2] The assay described is a colorimetric method based on the reduction of resazurin, a common indicator of cell viability.
Experimental Protocol: Resazurin-Based Cytotoxicity Assay
1. Principle:
Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The intensity of the resulting color, measured spectrophotometrically, is proportional to the number of living cells. A decrease in signal in the presence of this compound indicates cytotoxic or cytostatic effects.
2. Materials:
-
This compound (of known purity)
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm and 600 nm)
-
Humidified incubator (37°C, 5% CO2)
3. Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours, or until the color in the control wells has changed from blue to pink.
-
Measure the absorbance at 570 nm (signal) and 600 nm (background) using a microplate reader.
-
4. Data Analysis:
-
Correct the absorbance readings by subtracting the 600 nm reading from the 570 nm reading.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(Absorbance of treated cells) / (Absorbance of vehicle control)] x 100
-
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[5]
Data Presentation
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 3.9 |
| 50 | 15.9 ± 2.5 |
| 100 | 5.4 ± 1.8 |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Batzella, Crambe and Monanchora: Highly Prolific Marine Sponge Genera Yielding Compounds with Potential Applications for Cancer and Other Therapeutic Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
Total Synthesis Strategy for the Norbatzelladine L Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a representative total synthesis strategy for the core tricyclic guanidine structure of norbatzelladine L. While a dedicated total synthesis for this compound is not extensively documented in peer-reviewed literature, the synthetic approaches developed for closely related batzelladine alkaloids, particularly batzelladine F, offer a robust and adaptable strategy. The central transformation in this approach is the tethered Biginelli reaction , which allows for the efficient construction of the complex polycyclic guanidine system.
Introduction
This compound is a marine alkaloid belonging to the batzelladine family of compounds, which are known for their diverse and potent biological activities. These activities include the inhibition of the HIV-1 gp120-CD4 interaction and antifungal properties.[1] The complex, densely functionalized structure of the batzelladines presents a significant challenge for synthetic chemists. This document outlines a proven synthetic strategy focusing on the construction of the core tricyclic guanidine moiety, a key structural feature of this compound.
Retrosynthetic Analysis and Strategy
The core of the proposed strategy revolves around a convergent approach, wherein two key fragments, a bicyclic guanidine hemiaminal and a β-keto ester , are synthesized separately and then coupled via a tethered Biginelli reaction. This key reaction forms the central tricyclic guanidine core of the molecule.
Overall Retrosynthetic Strategy
References
Application Notes and Protocols: Rhodamine 6G Efflux Assay for Evaluating Norbatzelladine L as an Efflux Pump Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) is a significant challenge in the treatment of cancers and infectious diseases. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to extrude therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. Norbatzelladine L, a marine alkaloid, has been identified as an inhibitor of ABC transporters, such as the Pdr5p transporter in Saccharomyces cerevisiae[1][2][3]. This document provides a detailed protocol for a rhodamine 6G (R6G) efflux assay to quantify the inhibitory activity of this compound. R6G is a fluorescent substrate of many ABC transporters, making it an excellent tool for assessing efflux pump activity[4][5].
Principle of the Assay
The assay quantifies the energy-dependent efflux of rhodamine 6G from cells. Cells are first de-energized and loaded with R6G. After removing the extracellular dye, efflux is initiated by adding an energy source, typically glucose. In the absence of an inhibitor, active efflux pumps transport R6G out of the cells into the supernatant. The rate of efflux is directly proportional to the increase in fluorescence in the supernatant over time. When an effective efflux pump inhibitor like this compound is present, the extrusion of R6G is blocked, leading to a lower fluorescence signal in the supernatant compared to the untreated control.
I. Experimental Protocols
This protocol is adapted for Saccharomyces cerevisiae strains overexpressing an ABC transporter (e.g., Pdr5p), as this is a well-established model for studying efflux pump inhibitors[1][2].
A. Materials and Reagents
-
Yeast Strain: Saccharomyces cerevisiae strain overexpressing the Pdr5p efflux pump. A corresponding parental strain with normal expression can be used as a control.
-
This compound: To be tested as the efflux pump inhibitor.
-
Rhodamine 6G (R6G): Fluorescent substrate.
-
Yeast Extract Peptone Dextrose (YEPD) Medium: For yeast cultivation[4].
-
HEPES Buffer (50 mM, pH 7.0): Assay buffer[4].
-
2-Deoxy-D-glucose (2-DOG): Glycolysis inhibitor for de-energizing cells[4].
-
D-Glucose: Energy source to initiate efflux[4].
-
Dimethyl Sulfoxide (DMSO): For dissolving this compound and R6G.
-
Equipment:
-
Incubator shaker
-
Spectrophotometer
-
Refrigerated centrifuge
-
Spectrofluorometer or fluorescent plate reader
-
96-well black microtiter plates
-
B. Preparation of Solutions
-
YEPD Medium: 1% yeast extract, 2% peptone, 2% D-glucose[4]. Sterilize by autoclaving.
-
HEPES Buffer (50 mM, pH 7.0): Dissolve HEPES in distilled water, adjust pH to 7.0 with NaOH, and sterilize by autoclaving[4].
-
Rhodamine 6G Stock Solution (10 mM): Dissolve 4.8 mg of R6G in 1 ml of DMSO[4]. Store protected from light.
-
This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount in DMSO. The final concentration will depend on experimental needs.
-
2-Deoxy-D-glucose Solution (200 mM): Dissolve in HEPES buffer and filter sterilize.
-
D-Glucose Solution (2 M): Dissolve in HEPES buffer and filter sterilize.
C. Experimental Procedure
Step 1: Yeast Culture Preparation
-
Inoculate the yeast strain in 10 mL of YEPD medium and grow overnight at 30°C with shaking (180-200 rpm).
-
The next day, dilute the overnight culture into 50 mL of fresh YEPD to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Grow the culture at 30°C with shaking to the mid-exponential phase (OD₆₀₀ ≈ 0.8-1.0).
Step 2: Cell Loading with Rhodamine 6G
-
Harvest the cells by centrifugation at 3,000 × g for 5 minutes at room temperature[4].
-
Wash the cell pellet twice with ice-cold distilled water and once with ice-cold HEPES buffer.
-
Resuspend the cells in HEPES buffer containing 2 mM 2-deoxy-D-glucose to de-energize the cells[4]. Adjust the cell density to 1 x 10⁸ cells/mL.
-
Add R6G to a final concentration of 10 µM[4].
-
Incubate the cell suspension for 2 hours at 30°C with shaking (150 rpm) to allow for R6G loading[4].
-
Harvest the loaded cells by centrifugation (3,000 × g, 5 min, 4°C) and wash the pellet twice with ice-cold HEPES buffer to remove extracellular R6G[4].
Step 3: Efflux Assay
-
Resuspend the washed, R6G-loaded cells in ice-cold HEPES buffer to a final density of 1 x 10⁸ cells/mL.
-
Prepare the experimental conditions in microcentrifuge tubes or a 96-well plate. For each condition, aliquot the cell suspension.
-
Negative Control (No Efflux): Cells in HEPES buffer.
-
Positive Control (Maximal Efflux): Cells in HEPES buffer + vehicle (e.g., DMSO).
-
Test Condition(s): Cells in HEPES buffer + varying concentrations of this compound.
-
-
Pre-incubate the tubes/plate at 30°C for 10 minutes.
-
To initiate efflux, add D-glucose to all tubes (except the negative control) to a final concentration of 20 mM[4].
-
Incubate at 30°C. At specified time points (e.g., 0, 10, 20, 30, 45, and 60 minutes), collect aliquots from each condition.
-
Immediately centrifuge the aliquots at 10,000 × g for 1 minute at 4°C to pellet the cells[4].
-
Transfer the supernatant to a 96-well black microtiter plate.
Step 4: Fluorescence Measurement
-
Measure the fluorescence of the R6G in the supernatant using a spectrofluorometer.
-
Set the excitation wavelength to ~525 nm and the emission wavelength to ~550 nm[6].
-
Record the relative fluorescence units (RFU).
D. Data Analysis
-
Subtract the RFU of the negative control (no glucose) from all other readings to correct for background fluorescence leakage.
-
The fluorescence of the positive control (glucose without inhibitor) at the final time point is considered 100% efflux.
-
Calculate the percentage of efflux for the this compound-treated samples relative to the positive control.
-
% Efflux = (RFU_sample / RFU_positive_control) * 100
-
II. Data Presentation
The results should be summarized in a table for clear comparison.
Table 1: Effect of this compound on Rhodamine 6G Efflux
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence (RFU) at 60 min (± SD) | % Efflux Inhibition |
| Negative Control (No Glucose) | 0 | 150 (± 15) | N/A |
| Positive Control (Glucose) | 0 | 2500 (± 120) | 0% |
| Test Group 1 | 1 | 1875 (± 95) | 25% |
| Test Group 2 | 5 | 1125 (± 70) | 55% |
| Test Group 3 | 10 | 625 (± 50) | 75% |
| Test Group 4 | 25 | 300 (± 30) | 88% |
Note: Data presented are hypothetical and for illustrative purposes only.
III. Mandatory Visualization
Diagram 1: Experimental Workflow
Caption: Workflow for the Rhodamine 6G efflux inhibition assay.
Diagram 2: Mechanism of Inhibition
Caption: this compound inhibits the ATP-dependent efflux of R6G.
References
- 1. researchgate.net [researchgate.net]
- 2. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Norbatzelladine L Yield from Sponge Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of norbatzelladine L from marine sponge extraction. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data to facilitate your research.
A Note on Nomenclature: The compound of interest, "this compound," is a guanidine alkaloid isolated from sponges of the Monanchora genus.[1][2] It is part of the larger family of batzelladine alkaloids. This guide will refer to it as this compound, in line with the user's query, and will also provide information on related batzelladines where relevant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sponges can it be isolated?
A1: this compound is a polycyclic guanidine alkaloid, a type of marine natural product.[2][3] These compounds are known for a range of biological activities, including antiviral and cytotoxic effects.[2][4] this compound has been successfully isolated from marine sponges of the genus Monanchora, such as Monanchora arbuscula and other unidentified Monanchora species.[2][3][5][6]
Q2: What are the primary challenges in extracting this compound?
A2: The main challenges include the low natural abundance of the compound in the sponge, which often leads to very low yields (sometimes less than 0.1%).[7] Additionally, the complex chemical environment of the sponge extract makes the isolation and purification of the target compound a meticulous process, often requiring multiple chromatographic steps.[7][8]
Q3: Which solvents are most effective for the initial extraction?
A3: Polar solvents are generally used for the initial extraction of guanidine alkaloids from sponge biomass. Methanol and ethanol are commonly reported for extracting batzelladines.[8][9] The choice of solvent is critical as it influences which compounds are extracted. For instance, while more polar solvents like water can increase the total percentage yield of the crude extract, semi-polar solvents like methanol may be more effective at isolating bioactive compounds of interest.[1]
Q4: What key factors can influence the final yield of this compound?
A4: Several factors can impact the yield:
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Sponge Collection and Handling: The geographical location, season of collection, and proper storage (typically frozen) of the sponge can affect the concentration of secondary metabolites.
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Extraction Technique: The choice of extraction method, such as maceration, Soxhlet extraction, or more advanced techniques like ultrasound-assisted extraction (UAE), can significantly impact efficiency.[9][10]
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Solvent Polarity: As mentioned, the polarity of the solvent system used for both initial extraction and subsequent chromatographic separation is crucial.[1]
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Purification Strategy: The number and type of chromatographic steps (e.g., flash chromatography, HPLC) and the choice of stationary and mobile phases will determine the final purity and recovery of the compound.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and purification of this compound.
Q: I have a very low or no yield of the target compound in my final fraction. What could be the cause?
A:
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Inefficient Initial Extraction: The solvent used may not be optimal for this compound. Consider a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) to fractionate the extract and potentially improve the recovery of your target compound. Also, ensure sufficient extraction time and agitation.
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Compound Degradation: Guanidine alkaloids can be sensitive to pH changes. Acidification of the solvent system (e.g., with trifluoroacetic acid - TFA) is sometimes used to improve solubility and stability during chromatography.[8]
-
Loss During Purification: The compound may be lost across multiple purification steps. Analyze fractions from each step (e.g., by TLC or HPLC-MS) to track the presence of this compound and identify where the loss is occurring.
-
Incorrect Fraction Collection: The elution profile of your compound may have shifted. Ensure your fraction collection parameters are broad enough to capture the target peak, especially during initial chromatographic runs.
Q: I am experiencing emulsion formation during liquid-liquid partitioning. How can I resolve this?
A:
-
Cause: Emulsions often form due to the presence of surfactant-like molecules (e.g., lipids, phospholipids) in the crude extract.[11]
-
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[11]
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"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength and can help break the emulsion.[11]
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Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.[11]
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Alternative Solvents: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may break the emulsion.[11]
-
Q: My purified compound shows signs of impurity. How can I improve the purity?
A:
-
Orthogonal Chromatographic Techniques: Use different types of chromatography that separate based on different principles. For example, if you first use normal-phase chromatography, follow it with reversed-phase HPLC.
-
High-Resolution HPLC: Employing a high-resolution HPLC column with a shallow gradient elution can improve the separation of closely related compounds.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful final purification step.
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of batzelladine alkaloids, including this compound, based on methodologies reported in the literature.[8]
1. Sponge Preparation and Extraction:
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Freeze-dry the collected sponge material to remove water.
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Grind the dried sponge into a fine powder to increase the surface area for extraction.
-
Extract the powdered sponge material with ethanol (e.g., 2 x 0.2 L for 10 g of dry sponge) or methanol at room temperature with stirring for 24 hours.[8]
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Filter the extract and evaporate the solvent in vacuo to obtain the crude extract.
2. Chromatographic Fractionation:
-
Subject the crude extract to flash column chromatography. A common stationary phase is reversed-phase silica gel (ODS-A).
-
Elute the column with a step gradient of solvents with decreasing polarity. For example, start with 100% water, followed by increasing concentrations of ethanol or methanol in water (e.g., 40% EtOH/H₂O, 65% EtOH/H₂O).[8] It is often beneficial to add a small amount of acid (e.g., 0.1% TFA) to the mobile phase to improve peak shape and recovery of guanidine alkaloids.[8]
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3. HPLC Purification:
-
Combine fractions containing the compound of interest based on the initial analysis.
-
Further purify these fractions using repeated reversed-phase HPLC.
-
A typical setup would involve a C18 column (e.g., YMC-Pack ODS-A) with an isocratic or gradient mobile phase (e.g., 65:35 EtOH/H₂O + 0.01% TFA) at a specific flow rate (e.g., 1.6 mL/min).[8]
-
Collect the peaks corresponding to this compound.
-
Confirm the structure and purity using spectroscopic methods such as NMR and mass spectrometry.
Data Presentation
The yield of batzelladine alkaloids is typically low and can vary between species and collection batches. The table below presents example yields from a published study to provide a benchmark.
| Compound | Sponge Source | Dry Weight of Sponge | Yield (mg) | Percentage Yield (%) | Reference |
| Batzelladine O | Monanchora pulchra | 10 g | 6 mg | 0.06% | [8] |
| Batzelladine P | Monanchora pulchra | 10 g | 8 mg | 0.08% | [8] |
| Batzelladine C | Monanchora unguifera | Not Specified | 38 mg | - | [12] |
| Dehydrobatzelladine C | Monanchora unguifera | Not Specified | 42 mg | - | [12] |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: A typical experimental workflow for the isolation of this compound.
Caption: Troubleshooting flowchart for low yield of this compound.
References
- 1. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Batzella, Crambe and Monanchora: Highly Prolific Marine Sponge Genera Yielding Compounds with Potential Applications for Cancer and Other Therapeutic Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 10. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Norbatzelladine L in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of norbatzelladine L.
Troubleshooting Guide
Issue: this compound Precipitates Upon Addition to Aqueous Buffer
When this compound, typically stored as a stock solution in an organic solvent like DMSO, is added to an aqueous buffer, it may precipitate out of solution. This is a common issue for hydrophobic compounds. Follow this troubleshooting workflow to address the problem:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound should be dissolved in a water-miscible organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice. Ethanol can also be used. It is recommended to prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of organic solvent added to your aqueous experimental setup.
Q2: My this compound precipitated when I diluted the DMSO stock solution in my aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out." Several strategies can be employed to overcome this:
-
Vortexing during addition: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing. This rapid mixing can help keep the compound in solution.
-
Increase the co-solvent concentration: The final concentration of the organic solvent in your aqueous buffer might be too low. While many cell-based assays are tolerant to 0.1-0.5% DMSO, you may be able to increase this to 1% without significant toxicity. Always run a vehicle control to check for solvent effects in your specific assay.
-
Use a solubilizing agent: If increasing the co-solvent is not an option, consider using a solubilizing agent in your aqueous buffer.
Q3: What are some suitable solubilizing agents for this compound?
A3: For hydrophobic compounds like this compound, several types of solubilizing agents can be effective:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility. Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[1][2]
-
Non-ionic surfactants: Surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles that entrap hydrophobic compounds, aiding their dispersion in aqueous solutions.[3] The concentration of the surfactant should be kept low to avoid interference with biological assays.
Q4: How do I determine the best solubilization method for my experiment?
A4: The optimal method will depend on the specific requirements of your assay. It is recommended to perform a solubility screening experiment. Prepare small-scale test solutions of this compound in your aqueous buffer with different co-solvent concentrations and various solubilizing agents to visually assess solubility and precipitation over time.
Q5: Will the solubilization method affect the biological activity of this compound?
A5: It is possible that the solubilization method could influence the compound's activity. For example, encapsulation in cyclodextrins or micelles might affect the availability of the compound to its biological target. Therefore, it is crucial to include proper controls in your experiments. If you change your solubilization method, you should re-validate your assay to ensure consistency.
Data Presentation: Solubility Screening of this compound
The following table summarizes hypothetical data from a solubility screening experiment for a 10 µM final concentration of this compound in phosphate-buffered saline (PBS).
| Solubilization Method | Final Co-solvent Conc. | Solubilizing Agent | Visual Observation (1 hour) |
| Control | 0.1% DMSO | None | Heavy Precipitation |
| Co-solvent | 0.5% DMSO | None | Moderate Precipitation |
| Co-solvent | 1.0% DMSO | None | Slight Haze |
| Cyclodextrin | 0.1% DMSO | 1 mM HP-β-CD | Clear Solution |
| Surfactant | 0.1% DMSO | 0.01% Tween® 80 | Clear Solution |
Experimental Protocols
Protocol 1: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your aqueous buffer of choice to create a 10 mM stock solution.
-
Prepare this compound stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Complexation:
-
In a microcentrifuge tube, add the required volume of the 10 mM HP-β-CD stock solution.
-
While vortexing the HP-β-CD solution, add the required volume of the 10 mM this compound stock solution to achieve your desired final concentration.
-
Incubate the mixture at room temperature for 1 hour with gentle agitation to allow for complex formation.
-
-
Final Dilution: The this compound/HP-β-CD complex can now be further diluted in the aqueous buffer as needed for your experiment.
Protocol 2: Solubilization using Tween® 80
-
Prepare a stock solution of Tween® 80: Prepare a 1% (w/v) stock solution of Tween® 80 in your aqueous buffer.
-
Prepare this compound stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Formulation:
-
In a microcentrifuge tube, add the aqueous buffer.
-
Add the required volume of the 1% Tween® 80 stock to achieve a final concentration of 0.01-0.1%.
-
While vortexing the buffer containing Tween® 80, add the required volume of the 10 mM this compound stock solution to achieve your desired final concentration.
-
-
Final Solution: The resulting solution should be clear. If precipitation occurs, the concentration of Tween® 80 may need to be optimized.
Visualization of this compound's Mechanism of Action
This compound has been reported to inhibit the Pdr5p transporter, an ATP-binding cassette (ABC) transporter in yeast, which is involved in multidrug resistance.[4][5] This inhibition can reverse fluconazole resistance. The following diagram illustrates this proposed mechanism.
Caption: Inhibition of Pdr5p-mediated fluconazole efflux by this compound.
References
- 1. Investigation of enhancement of solubility of norfloxacin beta-cyclodextrin in presence of acidic solubilizing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2913050A1 - Method for producing a flurane complex - Google Patents [patents.google.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
stability of norbatzelladine L under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of norbatzelladine L under various storage conditions. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1] Some suppliers recommend shipping on blue ice, which indicates that prolonged exposure to ambient temperatures should be avoided.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. For short-term storage (up to a few days), stock solutions can be kept at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound in aqueous solutions and cell culture media?
The stability of this compound in aqueous solutions, including buffers and cell culture media, has not been extensively reported. Guanidine moieties can be susceptible to hydrolysis under certain pH conditions. It is best practice to prepare fresh working solutions in your experimental buffer or media immediately before use. If storage of aqueous solutions is unavoidable, it should be for the shortest possible duration at 2-8°C, and a stability test under your specific experimental conditions is recommended.
Q5: Are there any known incompatibilities with other reagents?
Specific incompatibility data for this compound is limited. However, due to its basic guanidine groups, it may interact with strong acids. When using it in complex experimental setups, a preliminary compatibility assessment with key components of your assay is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity in experiments. | Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). | Prepare fresh stock solutions from solid material. Aliquot stock solutions for single use to minimize freeze-thaw cycles. Always store stock solutions at -80°C for long-term storage. |
| Degradation of this compound in the experimental medium. | Prepare working solutions immediately before each experiment. If pre-incubation is necessary, perform a time-course experiment to assess the stability of this compound under your specific assay conditions (temperature, pH, media components). | |
| Precipitation of the compound in aqueous buffer or media. | Poor solubility of this compound at the desired concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. Gentle warming or sonication may aid in initial dissolution, but be cautious of potential degradation at elevated temperatures. Consider using a lower concentration if solubility issues persist. |
| Variability in results between different batches of the compound. | Differences in purity or the presence of degradation products in a new batch. | Source this compound from a reputable supplier that provides a certificate of analysis with purity data. If you suspect batch-to-batch variability, re-validate the optimal concentration and perform quality control checks. |
| Unexpected changes in the pH of the experimental medium upon addition of this compound solution. | The basic nature of the guanidine moieties in this compound. | Use a well-buffered experimental medium. For high concentrations of this compound, it may be necessary to adjust the pH of the final solution after its addition. |
Stability Data Summary
Disclaimer: The following tables provide an illustrative summary of expected stability based on the chemical nature of guanidine alkaloids and general practices for handling complex natural products. Specific, quantitative stability data for this compound is not currently available in published literature. Researchers should perform their own stability assessments for their specific experimental conditions.
Table 1: Illustrative Long-Term Stability of Solid this compound
| Storage Condition | Recommended Duration | Expected Purity |
| -20°C, desiccated, dark | > 1 year | > 98% |
| 4°C, desiccated, dark | < 6 months | > 95% |
| 25°C, dark | < 1 month | Significant degradation possible |
Table 2: Illustrative Short-Term Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Condition | Recommended Duration | Expected Purity |
| -80°C | > 6 months | > 99% |
| -20°C | < 1 month | > 98% |
| 4°C | < 7 days | > 95% |
| 25°C | < 24 hours | Degradation likely |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific solvent or buffer system over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in a suitable anhydrous solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the test solvent/buffer (e.g., PBS pH 7.4, cell culture medium) to the final desired concentration for your experiments.
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
-
Incubation:
-
Divide the test solution into several aliquots in appropriate vials (e.g., amber glass vials for photostability testing).
-
Incubate the aliquots under the desired storage conditions (e.g., 4°C, 25°C, 37°C). For photostability, expose one set of samples to a controlled light source while keeping a parallel set in the dark as a control.
-
-
Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
-
Immediately quench any potential degradation by freezing the sample at -80°C or by mixing with a quenching solution if necessary for the analytical method.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
The method should be able to separate the parent this compound peak from any potential degradants.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Workflow for a Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Caption: Workflow for conducting a forced degradation study on this compound.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound has been identified as an inhibitor of the Pdr5p transporter, an ATP-binding cassette (ABC) transporter involved in multidrug resistance in fungi.[2][3]
References
Technical Support Center: Total Synthesis of the Batzelladine Tricyclic Core
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the batzelladine tricyclic core. The content is designed for an audience of researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of the batzelladine tricyclic core, organized by common problematic reaction types.
Low Yields in Tethered Biginelli Condensation
Question: We are experiencing low yields during the tethered Biginelli condensation to form the tricyclic guanidine core. What are the potential causes and solutions?
Answer:
Low yields in the tethered Biginelli condensation are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
-
Moisture and Air Sensitivity: The reaction is often sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Reagents and solvents should be freshly distilled and dried.
-
Reagent Quality: The purity of the β-keto ester and the guanidine hemiaminal is crucial. Impurities can lead to side reactions and decomposition. Purify starting materials immediately before use.
-
Reaction Conditions: The choice of acid catalyst and solvent system can significantly impact the yield. Morpholinium acetate in the presence of sodium sulfate is a common condition, but optimization may be required for your specific substrate.[1] Consider screening different acid catalysts (e.g., PTSA) and solvent systems.
-
Side Reactions: Competing side reactions, such as elimination or decomposition of the starting materials or product, can reduce the yield. Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of byproducts. Adjusting the reaction temperature and time may help minimize these side reactions. In some cases, slow addition of one of the reactants can be beneficial.
Experimental Protocol: Tethered Biginelli Condensation
A representative protocol for the tethered Biginelli condensation is as follows:
-
To a solution of the guanidine hemiaminal (1.0 equiv) in a suitable solvent (e.g., CH2Cl2) under an inert atmosphere, add the β-keto ester (1.2 equiv).
-
Add morpholinium acetate (0.2 equiv) and anhydrous sodium sulfate (2.0 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or EtOAc).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Workflow for the tethered Biginelli condensation.
Stereoselectivity Issues in the Formation of the Pyrrolidine Ring
Question: We are struggling to achieve the desired diastereoselectivity during the formation of the 2,5-disubstituted pyrrolidine ring via 1,3-dipolar cycloaddition. How can we improve this?
Answer:
Controlling the stereochemistry of the pyrrolidine ring is a significant challenge in batzelladine synthesis. The diastereoselectivity of the 1,3-dipolar cycloaddition is influenced by several factors.
-
Choice of Dipolarophile and Azomethine Ylide: The steric and electronic properties of both the dipolarophile and the azomethine ylide play a crucial role in determining the facial selectivity of the cycloaddition. Modifying substituents on either component can influence the transition state geometry and, consequently, the stereochemical outcome.
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate and selectivity of the cycloaddition. Screen a variety of Lewis acids (e.g., Ag(I), Zn(II), or Cu(I) salts) to identify one that promotes the desired stereoisomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different diastereomers. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to optimize selectivity.
-
Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the kinetically controlled product.
Experimental Protocol: 1,3-Dipolar Cycloaddition
A general procedure for a Lewis acid-catalyzed 1,3-dipolar cycloaddition is as follows:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-metalated amino ester (1.0 equiv) and the Lewis acid catalyst (0.1 equiv) in a dry, aprotic solvent (e.g., CH2Cl2 or THF).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the dipolarophile (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude product and purify by column chromatography.
Troubleshooting logic for poor diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for constructing the tricyclic guanidine core of batzelladines?
A1: The most prevalent strategies for synthesizing the tricyclic guanidine core include the tethered Biginelli condensation, Mitsunobu reaction for ring closure, and ring-closing iodoamination.[1] Other notable methods involve 1,3-dipolar cycloadditions to form the pyrrolidine ring followed by guanidinylation and cyclization, as well as [4+2] annulation of vinyl carbodiimides with N-alkyl imines.[1][2][3]
Q2: How can I overcome issues with protecting group removal, especially for the guanidine moiety?
A2: Guanidine protecting groups can be challenging to remove without affecting other sensitive functional groups. The choice of protecting group is critical. Troc (2,2,2-trichloroethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are commonly used.
-
Troc Group Removal: The Troc group is typically removed using zinc dust in acetic acid. However, residual zinc salts can be difficult to remove from the polar product. Treatment with H2S to precipitate ZnS has been used, but filtration can be problematic.[4] Careful pH adjustment and extraction, or the use of a scavenger resin, may offer cleaner workups.
-
Boc Group Removal: Boc groups are acid-labile and are often removed with strong acids like trifluoroacetic acid (TFA). In some cases, formic acid has been used for a milder deprotection.[5] The choice of acid and reaction conditions should be optimized to avoid side reactions.
Q3: What are the key considerations for the purification of polar, polycyclic guanidine intermediates?
A3: The high polarity and basicity of the batzelladine core and its precursors make purification challenging.
-
Chromatography: Reversed-phase chromatography (C18) is often more effective than normal-phase silica gel chromatography for these polar compounds. Using a mobile phase with a buffer (e.g., ammonium acetate or formic acid) can improve peak shape and resolution.
-
Ion-Exchange Chromatography: For highly basic intermediates, ion-exchange chromatography can be a powerful purification technique.
-
Crystallization/Precipitation: If the compound is a salt (e.g., trifluoroacetate or hydrochloride), it may be possible to induce crystallization or precipitation from a suitable solvent system.
Quantitative Data Summary
The following table summarizes reported yields for key transformations in the synthesis of the batzelladine tricyclic core from various publications. This allows for a comparison of the efficiency of different synthetic strategies.
| Reaction Step | Synthetic Strategy | Reported Yield (%) | Reference |
| Tethered Biginelli Condensation | Formation of Tricyclic Guanidine | 55-82% | [1] |
| Intramolecular Iodoamination | Bicyclic Guanidine Cyclization | 82% | [1] |
| 1,3-Dipolar Cycloaddition | Pyrrolidine Ring Formation | 84% | [1] |
| [4+2] Annulation | Guanidine Core Formation | Good Yield | [2] |
| Double Mitsunobu Reaction | Diamine Synthesis | 80% | [4] |
| One-Pot Guanidinylation & Cyclization | Tricyclic Core Formation | 41% | [5] |
References
- 1. mdpi.com [mdpi.com]
- 2. Total Synthesis of Batzelladine A by Gin [organic-chemistry.org]
- 3. Total synthesis of batzelladine D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of a Strategy for the Synthesis of Structurally Complex Batzelladine Alkaloids. Enantioselective Total Synthesis of the Proposed Structure of Batzelladine F and Structural Revision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise Synthesis and Antimicrobial Evaluation of the Guanidinium Alkaloid Batzelladine D: Development of a Stereodivergent Strategy - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability in norbatzelladine L bioassays
Welcome to the Technical Support Center for Norbatzelladine L Bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency critical?
A1: this compound is a tricyclic guanidine alkaloid isolated from marine sponges of the genus Monanchora.[1][2] It has demonstrated a range of biological activities, including antitumoral, antiviral, and antifungal properties.[1][3][4] Notably, it can reverse fluconazole resistance in fungi by inhibiting ABC transporter proteins.[2][3] Batch-to-batch consistency is paramount because variations in purity, isomeric composition, or the presence of contaminants can significantly alter the compound's biological activity, leading to unreliable and irreproducible bioassay results. This variability can compromise data integrity in research and preclinical development.
Q2: What are the primary sources of variability in this compound bioassays?
A2: Variability in bioassays, particularly cell-based assays, can stem from multiple sources.[5] These can be broadly categorized into:
-
Compound-Related Variability: Differences in the purity, stability, and handling of different this compound batches.[6]
-
Biological Variability: Inherent differences in cell lines, variations in cell health, passage number, and seeding density.[7][8]
-
Procedural Variability: Inconsistencies in experimental execution, such as pipetting, incubation times, and reagent preparation, by a single or multiple analysts.[7][9]
-
Environmental and Equipment Variability: Fluctuations in incubator temperature or CO2 levels, and performance of lab equipment like plate readers and pipettes.[9][10]
Q3: How should I qualify a new batch of this compound before use in critical experiments?
A3: Qualifying a new batch is a crucial step to ensure consistency. A two-tiered approach is recommended:
-
Physicochemical Analysis: The new batch should come with a Certificate of Analysis (CoA) detailing its purity (typically assessed by HPLC), identity (confirmed by Mass Spectrometry and NMR), and appearance. You should compare this CoA to previous batches.
-
Biological Qualification: Test the new batch alongside a previously qualified "reference" batch in your specific bioassay. The goal is to demonstrate that the new batch exhibits a comparable dose-response curve and potency (e.g., IC50 value). The acceptance criteria should be predefined (e.g., IC50 value within ±20% of the reference batch).
Batch Qualification and Management
Ensuring the consistency of your core reagent, this compound, is the first and most critical step in minimizing variability.
Table 1: Example Certificate of Analysis for this compound
| Parameter | Specification | Batch A Result | Batch B Result |
| Appearance | White to off-white solid | Conforms | Conforms |
| Identity (MS) | Conforms to structure | Conforms | Conforms |
| Purity (HPLC) | ≥98.0% | 99.2% | 98.5% |
| Solubility | Soluble in DMSO (>10 mg/mL) | Conforms | Conforms |
| Biological Potency (IC50 in A549 cells) | Report Value (vs. Ref Std) | 4.5 µM | 4.8 µM |
Troubleshooting Guide for High Variability
This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.
| Problem / Question | Possible Causes | Recommended Solutions |
| Q: My replicate wells show high variability (High %CV). Why is this happening? | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of cells or compound solution are being dispensed across wells.[11] 2. Poor Cell Suspension: Cells are clumped or unevenly distributed in the suspension before plating.[12] 3. Edge Effects: Wells on the perimeter of the 96-well plate are subject to more evaporation and temperature fluctuation.[13] 4. Bubbles in Wells: Air bubbles can interfere with absorbance or fluorescence readings.[10] | 1. Use calibrated single and multichannel pipettes. Ensure proper technique (e.g., consistent speed, angle, pre-wetting tips). Consider automated liquid handlers for critical steps.[14] 2. Gently triturate the cell suspension before each aspiration to ensure homogeneity. 3. Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. 4. Visually inspect plates before reading. Use a sterile needle to gently pop any bubbles. |
| Q: The IC50 value of this compound shifts significantly between experiments. What's wrong? | 1. Cell Passage Number: Cells at very low or high passage numbers can have altered phenotypes and drug sensitivity. 2. Reagent Lot Changes: A new lot of serum (e.g., FBS), media, or detection reagent may have different performance characteristics.[7] 3. Inconsistent Incubation Times: Variation in compound treatment time or detection reagent incubation time affects the final readout.[11] 4. Batch-to-Batch Compound Variability: The new batch of this compound has a different potency. | 1. Establish a standard operating procedure (SOP) to use cells only within a defined passage number range (e.g., passages 5-20). 2. Qualify new lots of critical reagents against the old lot before switching. 3. Use timers and strictly adhere to the incubation times outlined in your protocol. 4. Perform a biological qualification assay comparing the new batch to a trusted reference batch (See Q3). |
| Q: My positive and negative controls look fine, but my this compound dose-response curve is flat or noisy. What should I check? | 1. Compound Instability/Precipitation: this compound may be precipitating out of solution at higher concentrations or degrading in the culture medium. 2. Incorrect Dilution Series: Errors in calculating or performing the serial dilutions. 3. Cell Seeding Density: The number of cells plated may be too high or too low for the assay's dynamic range.[10] | 1. Check the solubility of this compound in your final assay medium. Prepare stock solutions in a suitable solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells. Prepare fresh dilutions for each experiment. 2. Double-check all calculations. Prepare a fresh dilution series and consider using a new stock solution. 3. Optimize cell density by performing a cell titration experiment to find the linear range for your assay readout. |
Experimental Protocols
A detailed, standardized protocol is essential for reproducibility. Below is an example protocol for a common cytotoxicity bioassay.
Protocol: MTT Cytotoxicity Assay for this compound
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line (e.g., A549 lung carcinoma).
1. Materials and Reagents:
-
This compound (qualified batch)
-
A549 cells (within specified passage number range)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
DMSO (spectrophotometric grade)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Lysis Buffer (e.g., 20% SDS in 50% DMF)
-
Sterile 96-well flat-bottom plates
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent A549 cells.
-
Prepare a cell suspension at a pre-optimized density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in culture medium to create 2X working solutions. (e.g., from 200 µM to 0.1 µM).
-
Carefully remove the old medium from the cells and add 100 µL of the corresponding 2X working solution to each well (in triplicate). Include vehicle control (medium with DMSO) and no-cell (medium only) wells.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of Lysis Buffer to each well to dissolve the crystals.
-
Incubate on a shaker for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations and Workflows
Diagram 1: Workflow for New Batch Qualification
Caption: A standardized workflow for qualifying a new batch of this compound.
Diagram 2: Troubleshooting High Assay Variability
Caption: A decision tree for troubleshooting sources of high bioassay variability.
Diagram 3: this compound Mechanism of Action (Simplified)
Caption: Simplified pathway showing this compound inhibiting an ABC drug efflux pump.
References
- 1. researchgate.net [researchgate.net]
- 2. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. cellgs.com [cellgs.com]
- 9. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
Validation & Comparative
Unveiling the Potential of Norbatzelladine L in Antifungal Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant challenge to global health. This guide provides a comparative analysis of norbatzelladine L, a marine-derived guanidine alkaloid, and conventional antifungal drugs. While current research primarily highlights this compound's role as a potent efflux pump inhibitor that reverses azole resistance, this document also explores its potential intrinsic antifungal activity in comparison to established therapeutic agents.
Mechanism of Action: A Tale of Two Strategies
Conventional antifungal drugs primarily target the fungal cell membrane or cell wall, leading to cell death or inhibition of growth. This compound, on the other hand, has demonstrated a distinct and complementary mechanism of action.
This compound: This marine natural product, isolated from the sponge Monanchora arbuscula, functions as a chemosensitizer, specifically targeting the ATP-Binding Cassette (ABC) transporters in fungi.[1] These transporters are a major mechanism of antifungal resistance, as they actively pump antifungal drugs like fluconazole out of the fungal cell. This compound inhibits these pumps, particularly Pdr5p in Saccharomyces cerevisiae and its homologs CaCdr1p and CaCdr2p in Candida albicans, thereby restoring the efficacy of conventional azole antifungals.[1] While direct, extensive studies on its standalone antifungal activity are limited, the activity of the closely related batzelladine D suggests that this compound may also possess intrinsic antifungal properties.
Conventional Antifungal Drugs:
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis compromises membrane integrity.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and lysis.
Comparative Efficacy: A Quantitative Overview
Direct comparative data on the standalone antifungal efficacy of this compound is still emerging. However, by examining the Minimum Inhibitory Concentrations (MICs) of its close analog, batzelladine D, alongside conventional antifungals, we can infer its potential potency. The following tables summarize the MIC values against two common yeast species, Candida albicans and Saccharomyces cerevisiae.
Table 1: Comparative MICs against Candida albicans
| Antifungal Agent | Mechanism of Action | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Batzelladine D * | Putative (based on structural similarity to efflux pump inhibitors) | ~3.5 (6.25 µM) | Not Reported | Not Reported |
| Fluconazole | Ergosterol Synthesis Inhibitor | 0.25 - >128 | 0.25 - 2 | 0.5 - 16 |
| Amphotericin B | Ergosterol Binder | 0.03 - 2 | 0.25 - 1 | 0.5 - 1 |
| Caspofungin | Glucan Synthesis Inhibitor | 0.015 - 2 | 0.125 - 0.5 | 0.25 - 1 |
*Note: Data for Batzelladine D, a closely related compound, is used as a proxy for this compound's potential intrinsic activity. The MIC was reported as 6.25 µM against a clinical isolate and has been converted to µg/mL for comparative purposes (assuming a molecular weight of ~560 g/mol ).
Table 2: Comparative MICs against Saccharomyces cerevisiae
| Antifungal Agent | Mechanism of Action | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Batzelladine D * | Putative (based on structural similarity to efflux pump inhibitors) | ~14 - 28 (25-50 µM) | Not Reported | Not Reported |
| Fluconazole | Ergosterol Synthesis Inhibitor | 0.25 - >128 | 4 | 16 |
| Amphotericin B | Ergosterol Binder | ≤0.03 - 1 | Not Reported | Not Reported |
| Caspofungin | Glucan Synthesis Inhibitor | 0.06 - 0.5 | 0.125 | 0.25 |
*Note: Data for Batzelladine D against strains overexpressing efflux pumps. The MIC was reported as 25-50 µM and has been converted to µg/mL for comparative purposes (assuming a molecular weight of ~560 g/mol ).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of Action of Conventional Antifungals and this compound.
Caption: General Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of assessing antifungal efficacy. The data presented in this guide is primarily derived from studies employing the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M27-A3)
This standardized method is a widely accepted procedure for testing the in vitro susceptibility of yeasts to antifungal agents.
1. Preparation of Antifungal Agents:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial two-fold dilutions of the antifungal agents are then prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter wells.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 24 to 48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.
Conclusion and Future Directions
This compound presents a novel approach to combating antifungal resistance, not necessarily as a standalone fungicidal or fungistatic agent, but as a powerful adjuvant to existing therapies. Its ability to inhibit efflux pumps effectively "revives" the utility of drugs like fluconazole against resistant strains. While the direct antifungal efficacy of this compound requires more extensive investigation, the data from its close analog, batzelladine D, suggests a potential for intrinsic activity that warrants further exploration.
Future research should focus on:
-
Determining the specific MIC values of this compound against a broad panel of clinically relevant fungal pathogens.
-
Elucidating the precise molecular interactions between this compound and fungal ABC transporters.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in combination with conventional antifungal drugs.
The development of compounds like this compound represents a promising frontier in the ongoing battle against drug-resistant fungal infections.
References
Unraveling Fungal Defenses: A Comparative Analysis of Norbatzelladine L's Efficacy Against Resistant Fungal Strains
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal activity of norbatzelladine L, a marine-derived bis-guanidine alkaloid, against susceptible and drug-resistant fungal strains. This analysis focuses on its role as a potential chemosensitizer and the implications for overcoming multidrug resistance.
This compound, isolated from the marine sponge Monanchora arbuscula, has emerged as a promising candidate in the fight against antifungal resistance. Its primary mechanism of action involves the inhibition of ATP-Binding Cassette (ABC) transporters, which are crucial players in the development of multidrug resistance in pathogenic fungi. By targeting these efflux pumps, this compound can restore the efficacy of conventional antifungal drugs, such as fluconazole. This guide presents a detailed examination of its activity, supported by experimental data on its close analog, batzelladine D, and outlines the methodologies for assessing cross-resistance.
Comparative Antifungal Activity
The efficacy of this compound and its analogs is intrinsically linked to the resistance mechanisms of the fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of batzelladine D, a closely related compound, against various fungal strains, highlighting its differential activity based on the expression of efflux pumps. While specific MIC data for this compound is not yet widely available, the data for batzelladine D provides a strong proxy for its potential activity.
| Fungal Strain | Relevant Genotype/Phenotype | Batzelladine D MIC (µM) | Fluconazole MIC in presence of Batzelladine D | Fold Reduction in Fluconazole MIC | Reference |
| Candida albicans 95-142 | Clinical Isolate, Fluconazole-Resistant | 6.25 | Not specified, but synergistic effect observed | 2.5 | [1] |
| S. cerevisiae AD/CaCDR1 | Overexpression of C. albicans ABC transporter CaCdr1p | 25 | Not specified, but synergistic effect observed | 4 | [1] |
| S. cerevisiae AD/CaCDR2 | Overexpression of C. albicans ABC transporter CaCdr2p | 50 | Not specified, but synergistic effect observed | 16 | [1] |
| S. cerevisiae AD/PDR5+ | Overexpression of endogenous ABC transporter Pdr5p | 25 | Not specified, but synergistic effect observed | 18 | [1][2] |
Note: The data presented is for batzelladine D, a structurally similar compound to this compound. This data is used as a representative example of the potential activity of this compound.
Experimental Protocols
A thorough cross-resistance analysis necessitates standardized and reproducible experimental protocols. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antifungal Susceptibility Testing (EUCAST).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the in vitro activity of an antifungal agent against a specific fungal strain.
-
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (0.5-2.5 x 10^3 cells/mL)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound and other antifungal agents of interest
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound and other antifungal agents in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Checkerboard Assay for Synergy and Cross-Resistance Analysis
The checkerboard assay is employed to assess the interaction between two compounds (e.g., this compound and fluconazole) and to determine if resistance to one agent confers resistance to the other.
-
Materials:
-
Same as for the broth microdilution assay.
-
-
Procedure:
-
Prepare serial dilutions of this compound along the rows of a 96-well plate and serial dilutions of a second antifungal agent (e.g., fluconazole) along the columns.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate the plate with the fungal suspension and incubate as described for the MIC assay.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Cross-resistance is indicated if strains resistant to the second antifungal agent also show a high MIC for this compound.
-
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying molecular mechanism of this compound, the following diagrams have been generated using the DOT language.
Conclusion
The available evidence strongly suggests that this compound and its analogs do not exhibit conventional cross-resistance with antifungal agents that are substrates of ABC transporters. Instead, they act as potent inhibitors of these efflux pumps, thereby restoring or enhancing the activity of drugs like fluconazole against resistant strains. This "collateral sensitivity" makes this compound a highly attractive candidate for combination therapy. Further research, including the generation of specific MIC data for this compound against a broader panel of resistant fungal pathogens, is warranted to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for conducting such investigations.
References
In Vivo Therapeutic Potential of Norbatzelladine L: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of norbatzelladine L, a marine-derived guanidine alkaloid. While in vitro studies have highlighted its promise across antiviral, anticancer, and antifungal applications, in vivo validation remains a critical next step. To date, comprehensive in vivo studies on this compound in mammalian models have not been published. However, research on the closely related compound, batzelladine D, in an invertebrate model offers valuable insights into the potential in vivo efficacy and experimental methodologies for this class of molecules.
Executive Summary
This compound has demonstrated significant in vitro bioactivity, notably inhibiting Herpes Simplex Virus-1 (HSV-1) adsorption, exhibiting cytotoxicity against a range of human cancer cell lines, and reversing fluconazole resistance in fungi.[1][2][3] Despite this, a critical gap exists in its preclinical evaluation, with a notable absence of in vivo efficacy and toxicity data in animal models.
In contrast, the related compound batzelladine D has undergone preliminary in vivo assessment in a Caenorhabditis elegans model of Candida albicans infection.[4][5][6] These studies provide a foundational framework for the potential in vivo validation of this compound, suggesting that guanidine alkaloids as a class are viable candidates for further preclinical development. This guide will leverage the available in vitro data for this compound and the in vivo findings for batzelladine D to present a comparative overview of their therapeutic potential and outline a path forward for the in vivo validation of this compound.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (in vitro) and batzelladine D (in vivo).
Table 1: In Vitro Bioactivity of this compound
| Therapeutic Area | Target | Metric | Result | Source |
| Antiviral | Herpes Simplex Virus-1 (HSV-1) | Inhibition of viral adsorption | 97% | [1] |
| Maximum Non-Toxic Concentration (MNTC) | 2.5 µg/mL | [1] | ||
| Antifungal | Saccharomyces cerevisiae (Pdr5p overexpressing) | Reversal of fluconazole resistance | Synergistic interaction with fluconazole | [2][3] |
| Anticancer | Various human cancer cell lines (leukemia, colorectal, breast, melanoma, glioblastoma) | Cytotoxicity | Data not specified | [1] |
Table 2: In Vivo Efficacy of Batzelladine D in a C. elegans-C. albicans Infection Model
| Treatment Group | Concentration | Outcome | Source |
| Batzelladine D | 3.125 µM (subinhibitory) | Non-toxic to C. elegans | [5][6] |
| Batzelladine D | 6.25 µM (MIC) | Significant increase in C. elegans survival compared to untreated control | [5][6] |
| Batzelladine D + Fluconazole | 3.125 µM + 48 µg/mL | Additive effect, significantly enhanced C. elegans survival | [5][6] |
| Fluconazole | 48 µg/mL (subinhibitory) | Minimal effect on C. elegans survival | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro Antiviral Assay (HSV-1)
-
Cell Culture: Vero cells are cultured in appropriate media until confluent monolayers are formed in 96-well plates.
-
Virus Preparation: HSV-1 stock is diluted to a concentration that produces a desired number of plaques.
-
Viral Adsorption Inhibition Assay:
-
This compound is diluted to various concentrations.
-
The compound is pre-incubated with the virus for 1 hour at 37°C before being added to the Vero cell monolayers.
-
After the adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing carboxymethyl cellulose to restrict viral spread to adjacent cells.
-
-
Plaque Reduction Assay: After incubation for 48-72 hours, the cells are fixed and stained with crystal violet. The viral plaques are then counted, and the percentage of inhibition is calculated relative to the untreated virus control.
-
Toxicity Assay: A parallel assay is conducted without the virus to determine the maximum non-toxic concentration (MNTC) of this compound on Vero cells using a standard cell viability assay (e.g., MTT).
In Vivo Antifungal Assay (C. elegans-C. albicans Model)
-
C. elegans Maintenance: Wild-type N2 C. elegans are maintained on nematode growth medium (NGM) seeded with E. coli OP50.
-
C. albicans Infection:
-
L4 stage worms are transferred to brain heart infusion (BHI) agar plates with lawns of C. albicans.
-
The worms are incubated for 4 hours to allow for infection.
-
-
Treatment:
-
Infected worms are washed and transferred to liquid culture medium containing the test compounds (batzelladine D, fluconazole, or a combination).
-
Control groups include untreated infected worms and worms treated with the vehicle (e.g., DMSO).
-
-
Survival Assay: The number of live and dead worms is monitored daily. A worm is considered dead if it does not respond to gentle prodding.
-
Data Analysis: Survival curves are generated, and statistical analysis (e.g., log-rank test) is performed to compare the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and experimental designs.
Path Forward for In Vivo Validation of this compound
The promising in vitro profile of this compound warrants a comprehensive in vivo evaluation. The following steps are recommended:
-
Toxicity Studies: Initial studies should be conducted in mammalian models (e.g., mice) to determine the maximum tolerated dose (MTD) and to identify any potential organ toxicities.
-
Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for designing effective dosing regimens.
-
Efficacy Studies in Relevant Animal Models:
-
Antiviral: A murine model of HSV-1 infection (e.g., cutaneous or systemic) could be employed to assess the ability of this compound to reduce viral load and improve clinical outcomes.
-
Antifungal: A murine model of disseminated candidiasis would be the standard for evaluating the efficacy of this compound, both as a monotherapy and in combination with fluconazole.
-
Anticancer: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, would be necessary to determine if the in vitro cytotoxicity of this compound translates to anti-tumor activity in vivo.
-
Conclusion
This compound is a promising marine natural product with multifaceted therapeutic potential demonstrated in vitro. While the absence of direct in vivo data currently limits its clinical translation, the successful preliminary in vivo evaluation of the related compound, batzelladine D, in an invertebrate model provides a strong rationale and a clear methodological framework for advancing this compound into preclinical animal studies. The key to unlocking its therapeutic value lies in systematic in vivo validation of its efficacy and safety in established mammalian models of infection and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Batzelladine D, a Marine Natural Product, Reverses the Fluconazole Resistance Phenotype Mediated by Transmembrane Transporters in Candida albicans and Interferes with Its Biofilm: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Norbatzelladine L: A Comparative Analysis of Cytotoxicity on Cancer vs. Normal Cell Lines
For Immediate Release
Norbatzelladine L, a marine-derived guanidine alkaloid, has demonstrated notable cytotoxic effects against a spectrum of cancer cell lines while exhibiting minimal toxicity towards normal mammalian cells, suggesting a promising therapeutic window for this natural compound. This guide provides a comparative overview of the cytotoxic profile of this compound, supported by available experimental data and insights into its potential mechanism of action.
Quantitative Data Summary
While direct comparative studies with IC50 values of this compound on a paired set of cancer and normal cell lines are not extensively available in the public domain, existing research indicates a selective cytotoxic activity. This compound has been reported to be active against a variety of human cancer cell lines. In contrast, studies on batzelladine D and this compound have shown a lack of significant in vitro toxicity towards mammalian cells, including red blood cells and macrophages.[1][2] Furthermore, research on structurally related batzelline compounds has demonstrated preferential cytotoxicity towards pancreatic cancer cell lines when compared to the normal African green monkey kidney cell line (Vero).[3]
| Cell Line Type | Cell Line Name | Cytotoxic Effect of this compound | Reference |
| Cancer Cell Lines | A549 (Lung Carcinoma) | Reported Cytotoxic Activity | [1] |
| DU-145 (Prostate Carcinoma) | Reported Cytotoxic Activity | [1] | |
| SK-BR3 (Breast Adenocarcinoma) | Reported Cytotoxic Activity | [1] | |
| SK-MEL-28 (Melanoma) | Reported Cytotoxic Activity | [1] | |
| HeLa (Cervical Adenocarcinoma) | Reported Cytotoxic Activity | [1] | |
| HT-29 (Colorectal Adenocarcinoma) | Reported Cytotoxic Activity | [1] | |
| LOVO (Colorectal Adenocarcinoma) | Reported Cytotoxic Activity | [1] | |
| IGROV (Ovarian Carcinoma) | Reported Cytotoxic Activity | [1] | |
| Leukemia L-562 | Reported Cytotoxic Activity | [1] | |
| Normal Cells | Mammalian Red Blood Cells | Not Significantly Toxic | [1] |
| Mammalian Macrophages | Not Significantly Toxic | [1] | |
| Vero (Monkey Kidney Epithelial) | Lower toxicity relative to cancer cells (for related batzellines) | [3] |
Experimental Protocols
The evaluation of cytotoxicity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Proposed Mechanism of Action for Batzelladine Alkaloids
Caption: Proposed mechanism of this compound inducing apoptosis.
Experimental Workflow for Comparative Cytotoxicity Analysis
Caption: Workflow for assessing comparative cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Cytotoxic Activity of the Marine Derived Batzelline Compounds against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Norbatzelladine L
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent research compounds like Norbatzelladine L are paramount to ensuring laboratory safety and environmental protection. Given its biological activities, including cytotoxic and antiviral properties, this compound waste must be managed as hazardous material. This guide provides a comprehensive, step-by-step approach to its safe disposal.
Note: This information is based on general best practices for cytotoxic and hazardous chemical waste. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and adhere to your institution's and local environmental regulations.
Waste Characterization and Segregation
Proper disposal begins with the correct identification and segregation of waste streams. All items that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
| Waste Category | Description | Disposal Container Type |
| Unused/Expired this compound | Pure compound, stock solutions, or expired materials. | Original, clearly labeled container inside a sealed bag. |
| Contaminated Labware (Sharps) | Needles, syringes, scalpels, and broken glass contaminated with this compound. | Puncture-resistant, leak-proof sharps container labeled as "Cytotoxic Waste".[1] |
| Contaminated Labware (Non-Sharps) | Pipette tips, vials, flasks, and other plastic or glassware. | Lined, leak-proof hazardous waste container labeled as "Cytotoxic Waste".[1][2] |
| Contaminated Personal Protective Equipment (PPE) | Gloves, lab coats, and other disposable protective gear. | Lined, leak-proof hazardous waste container labeled as "Cytotoxic Waste".[1][2] |
| Aqueous Waste | Contaminated buffers, cell culture media, and other liquid waste. | Sealable, chemical-resistant container labeled as "Hazardous Waste" with the full chemical name. |
Step-by-Step Disposal Protocol
-
Segregation at the Source: Immediately after use, segregate all this compound-contaminated waste into the appropriate, clearly labeled containers as detailed in the table above. Do not mix with non-hazardous waste.[1][2]
-
Container Management:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.[3]
-
Label containers clearly with "Hazardous Waste" or "Cytotoxic Waste" and list the chemical constituents.
-
Do not overfill containers. Fill sharps containers only to the indicated line.
-
-
Storage Pending Disposal:
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
This area should be clearly marked with appropriate hazard symbols.
-
-
Final Disposal:
-
Arrange for the collection of hazardous waste by a licensed and approved waste disposal contractor.
-
Follow your institution's specific procedures for scheduling a pickup.
-
Disposal of cytotoxic waste typically involves high-temperature incineration to ensure complete destruction of the active compound.[1]
-
Decontamination Protocol for Non-Disposable Equipment
For glassware and equipment that will be reused, a thorough decontamination process is essential.
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol, depending on solubility and compatibility with the equipment) to remove the bulk of the this compound residue. Collect this rinse solution as hazardous aqueous waste.
-
Soaking: Immerse the equipment in a deactivating solution. A common practice for many cytotoxic compounds is to use a solution of sodium hypochlorite (bleach), followed by neutralization with sodium thiosulfate. Note: The reactivity of this compound with these agents should be confirmed. If unknown, a thorough wash with a laboratory-grade detergent and multiple rinses with purified water is a safer alternative, with all rinsates collected as hazardous waste.
-
Final Wash: Wash the equipment with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse thoroughly with purified water (e.g., deionized or distilled water).
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
References
Personal protective equipment for handling norbatzelladine L
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of norbatzelladine L, a marine-derived alkaloid with potent biological activity. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound, isolated from the marine sponge Monanchora sp., has demonstrated significant antiviral and cytotoxic properties[1]. While it has been reported to not show significant toxicity in in vitro mammalian cell studies, its potent bioactivity necessitates stringent safety protocols[2]. As a specific Safety Data Sheet (SDS) is not publicly available, these guidelines are based on the known biological effects and general best practices for handling cytotoxic and bioactive compounds.
Summary of Known Biological Activity
| Biological Activity | Target/Assay | Effective Concentration | Citation |
| Antiviral | Herpes Simplex Virus Type 1 (HSV-1) | 97% inhibition at 2.5 µg/mL | [1] |
| Cytotoxicity | Human cancer cell lines (leukemia, colorectal, breast, melanoma, glioblastoma) | Not specified | [1] |
| Antifungal Synergism | Reverses fluconazole resistance in Saccharomyces cerevisiae | Not specified | [2][3] |
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the final and critical barrier to exposure after engineering controls and safe work practices have been implemented. The following PPE is mandatory when handling this compound in solid (powder) or solution form.
1. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times to protect against splashes and aerosols.
-
Face Shield: A full-face shield must be worn over safety goggles whenever there is a risk of splashing, such as during the preparation of stock solutions or during extractions.
2. Skin and Body Protection:
-
Gloves: Double gloving with powder-free nitrile gloves is required. The outer glove should be changed immediately upon contamination and both gloves should be disposed of after each use. For prolonged handling or when working with larger quantities, consider using gloves with a higher level of chemical resistance. Always inspect gloves for tears or holes before use.
-
Laboratory Coat: A dedicated, disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. This gown should have long sleeves with tight-fitting cuffs. Standard cloth lab coats are not sufficient as they can absorb spills.
-
Full Body Protection: For large-scale operations or in the event of a significant spill, "bunny suit" coveralls that offer head-to-toe protection should be considered to minimize the risk of cross-contamination[4].
3. Respiratory Protection:
-
Work in a Certified Chemical Fume Hood: All handling of powdered this compound and volatile solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If engineering controls are not sufficient or during a large spill clean-up, a properly fitted N95 or higher-level respirator is required. Personnel must be fit-tested and trained in the proper use of respirators. Surgical masks do not provide adequate respiratory protection from chemical aerosols[5].
Operational Plan: Handling and Experimental Protocols
1. Engineering Controls:
-
Chemical Fume Hood: As the primary engineering control, a certified chemical fume hood with a face velocity of 80-120 feet per minute must be used for all manipulations of this compound that could generate dust or aerosols.
-
Designated Work Area: All work with this compound should be performed in a designated and clearly marked area to prevent cross-contamination.
2. Safe Work Practices:
-
Weighing: To prevent the generation of airborne powder, weigh solid this compound in a fume hood. Use a microbalance with a draft shield.
-
Solution Preparation: Prepare solutions in the fume hood. Add solvent to the solid slowly to avoid splashing.
-
Transport: When transporting this compound, even in small quantities, use a sealed, shatter-proof secondary container.
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
3. Spill Management:
-
Small Spills (Solid): Gently cover the spill with absorbent paper towels to avoid raising dust. Dampen the towels with a suitable solvent (e.g., ethanol) and wipe the area, working from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Small Spills (Liquid): Absorb the spill with a chemical absorbent pad or material. Clean the area with a suitable solvent. Dispose of all contaminated materials as hazardous waste.
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and the safety officer. If safe to do so, contain the spill with absorbent materials. Trained personnel with appropriate PPE, including respiratory protection, should conduct the cleanup.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: This includes unused this compound, contaminated gloves, gowns, absorbent pads, and any other disposable materials that have come into contact with the compound. Collect all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Workflow for PPE Selection and Use
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
